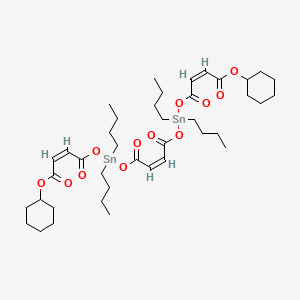
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges
Vorbereitungsmethoden
The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- typically involves the reaction of organotin precursors with appropriate diacids and esters under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where ligands attached to the tin atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands
Wissenschaftliche Forschungsanwendungen
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-tin bonds.
Biology: Its potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Wirkmechanismus
The mechanism of action of this compound involves its ability to interact with various molecular targets through its tin atoms and oxygen bridges. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The pathways involved often include coordination chemistry mechanisms, where the tin atoms act as central coordination points for other ligands .
Vergleich Mit ähnlichen Verbindungen
Compared to other organotin compounds, 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- is unique due to its multiple oxygen bridges and the presence of dicyclohexyl ester groups. Similar compounds include:
- Dibutyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioate
- Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioate These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
68109-86-4 |
|---|---|
Molekularformel |
C40H64O12Sn2 |
Molekulargewicht |
974.3 g/mol |
IUPAC-Name |
1-O-cyclohexyl 4-O-[dibutyl-[(Z)-4-[dibutyl-[(Z)-4-cyclohexyloxy-4-oxobut-2-enoyl]oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C10H14O4.C4H4O4.4C4H9.2Sn/c2*11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*6-8H,1-5H2,(H,11,12);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b2*7-6-;2-1-;;;;;; |
InChI-Schlüssel |
QVSXFYNCKWOCMA-OGUYYKQXSA-J |
Isomerische SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OC1CCCCC1)(CCCC)CCCC)(OC(=O)/C=C\C(=O)OC2CCCCC2)CCCC |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC1CCCCC1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















